molecular formula C7H12O4 B14030413 [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid CAS No. 87319-12-8

[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid

Cat. No.: B14030413
CAS No.: 87319-12-8
M. Wt: 160.17 g/mol
InChI Key: OIUZBDNWEHNDHO-YFKPBYRVSA-N
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Description

[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid is an organic compound with a molecular formula of C7H12O4 It is a derivative of acetic acid, featuring a dioxolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with acetic anhydride under acidic conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. The reaction mechanism involves the esterification of the hydroxyl group of the dioxolane ring with acetic anhydride, followed by hydrolysis to yield the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dioxolane ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid: A closely related compound with a similar dioxolane ring structure.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor in the synthesis of [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the dioxolane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

87319-12-8

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetic acid

InChI

InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)3-6(8)9/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1

InChI Key

OIUZBDNWEHNDHO-YFKPBYRVSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)CC(=O)O)C

Canonical SMILES

CC1(OCC(O1)CC(=O)O)C

Origin of Product

United States

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